![molecular formula C17H12N2O4 B11959149 1-hydroxy-N-(4-nitrophenyl)naphthalene-2-carboxamide CAS No. 68352-27-2](/img/structure/B11959149.png)
1-hydroxy-N-(4-nitrophenyl)naphthalene-2-carboxamide
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Overview
Description
1-hydroxy-N-(4-nitrophenyl)naphthalene-2-carboxamide is a novel compound known for its potential antimycobacterial properties . It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and features both hydroxyl and nitrophenyl functional groups, which contribute to its unique chemical behavior and biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-hydroxy-N-(4-nitrophenyl)naphthalene-2-carboxamide typically involves the reaction of 1-hydroxy-2-naphthoic acid with 4-nitroaniline under specific conditions . The reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane . The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product .
Industrial Production Methods
This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow techniques to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
1-hydroxy-N-(4-nitrophenyl)naphthalene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group under strong oxidizing conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrophenyl ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) or sodium dithionite (Na₂S₂O₄) in aqueous medium.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Scientific Research Applications
Antimycobacterial Activity
HNN has shown significant potential as an antimycobacterial agent. A study focused on developing a miniaturized voltammetric method for determining HNN's concentration in solution highlighted its efficacy against mycobacterial strains. The research utilized cyclic voltammetry to assess the redox properties of HNN, revealing cathodic and anodic peaks that facilitate its quantification in biological samples. The limit of quantification was found to be approximately 10 nmol/L, indicating its sensitivity for analytical applications .
Table 1: Antimycobacterial Activity of HNN
Compound | Mycobacterial Strain | MIC (µmol/L) | Reference |
---|---|---|---|
HNN | Mycobacterium kansasii | 13.0 | |
HNN | Mycobacterium marinum | 28.4 | |
HNN | Mycobacterium tuberculosis | Not specified |
Anticancer Properties
Recent investigations have expanded the understanding of HNN's biological effects, particularly in cancer research. Studies have demonstrated that ring-substituted derivatives of hydroxynaphthalene carboxamides, including HNN, exhibit antiproliferative effects in various cancer cell lines, such as THP-1 (monocytic leukemia) and MCF-7 (breast cancer). The mechanism involves induction of apoptosis and modulation of the cell cycle, particularly through the accumulation of cells in the G1 phase .
Case Study: Apoptotic Induction
In a notable study, HNN derivatives were shown to induce apoptosis in THP-1 cells. This was evidenced by increased levels of reactive oxygen species (ROS), mitochondrial membrane depolarization, and cytochrome c release, which are critical indicators of mitochondrial-mediated apoptosis . The structure-activity relationship indicated that electron-withdrawing groups on the anilide moiety enhanced cytotoxicity.
Analytical Chemistry Applications
HNN's electrochemical properties have made it a subject of interest in analytical chemistry. The development of a voltammetric method for its determination allows for rapid and sensitive analysis in complex matrices, including bacterial growth media. This method is particularly useful for monitoring HNN concentrations in pharmaceutical formulations or biological samples .
Table 2: Electrochemical Properties of HNN
Parameter | Value |
---|---|
Cathodic Peak | -0.6 V |
Anodic Peak | +0.2 V |
Optimal pH | 7.0 |
Limit of Quantification | 10 nmol/L |
Mechanism of Action
The mechanism of action of 1-hydroxy-N-(4-nitrophenyl)naphthalene-2-carboxamide involves its interaction with specific molecular targets and pathways:
Comparison with Similar Compounds
Similar Compounds
- 3-hydroxy-N-(4-nitrophenyl)naphthalene-2-carboxamide .
- 1-hydroxy-N-(2-methoxyphenyl)naphthalene-2-carboxamide .
- 1-hydroxy-N-(3-nitrophenyl)naphthalene-2-carboxamide .
Uniqueness
1-hydroxy-N-(4-nitrophenyl)naphthalene-2-carboxamide is unique due to its specific functional groups that confer distinct redox properties and biological activities. Its combination of hydroxyl and nitrophenyl groups allows it to participate in a variety of chemical reactions and exhibit significant biological effects, making it a valuable compound for research and potential therapeutic applications .
Biological Activity
1-Hydroxy-N-(4-nitrophenyl)naphthalene-2-carboxamide, often abbreviated as HNN, is a compound that has garnered interest due to its potential biological activities. This article explores the biological activity of HNN, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure
The structural formula of HNN is characterized by a naphthalene backbone with a hydroxyl group and a nitrophenyl substituent. The presence of these functional groups is crucial for its biological activity.
HNN exhibits various biological activities, primarily through interactions with specific biological targets:
- Enzyme Inhibition : HNN has been shown to inhibit certain enzymes, which can lead to therapeutic effects in various diseases. For instance, it may interact with carbonic anhydrase (CA), an enzyme crucial for physiological processes such as respiration and acid-base balance .
- Antioxidant Properties : The compound has demonstrated antioxidant activity, which is beneficial in combating oxidative stress-related diseases. This property is attributed to its ability to scavenge free radicals and enhance cellular defense mechanisms.
Biological Activities
The following table summarizes the key biological activities associated with HNN:
Case Studies
Several studies have investigated the biological effects of HNN:
- Anticancer Activity : A study explored the effects of HNN on cancer cell lines, revealing that it induces apoptosis in specific types of cancer cells. The mechanism involves the activation of caspases and modulation of the PI3K/Akt signaling pathway, which are critical for cell survival and death .
- Neuroprotective Effects : Research indicated that HNN could protect neuronal cells from oxidative damage. This was evidenced by reduced levels of reactive oxygen species (ROS) and improved cell viability in models of neurodegeneration .
- Metabolic Regulation : Another study highlighted HNN's role in regulating metabolic pathways by inhibiting key enzymes involved in glucose metabolism, suggesting potential applications in managing diabetes .
Properties
CAS No. |
68352-27-2 |
---|---|
Molecular Formula |
C17H12N2O4 |
Molecular Weight |
308.29 g/mol |
IUPAC Name |
1-hydroxy-N-(4-nitrophenyl)naphthalene-2-carboxamide |
InChI |
InChI=1S/C17H12N2O4/c20-16-14-4-2-1-3-11(14)5-10-15(16)17(21)18-12-6-8-13(9-7-12)19(22)23/h1-10,20H,(H,18,21) |
InChI Key |
HDZNXUFSRGJXLN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2O)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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